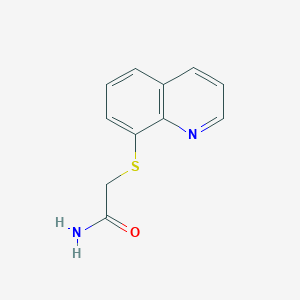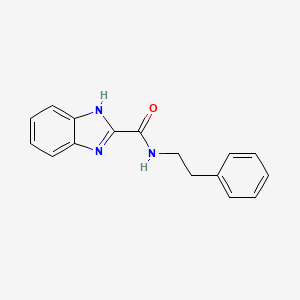
N-(2-phenylethyl)-1H-benzimidazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenylethyl)-1H-benzimidazole-2-carboxamide belongs to a class of compounds known as benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles have garnered interest due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves molecular hybridization approaches and various chemical reactions. For instance, Rasal, Sonawane, and Jagtap (2020) synthesized a series of benzimidazole derivatives, including 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives, demonstrating the versatility in creating benzimidazole compounds with varying properties (Rasal, Sonawane, & Jagtap, 2020).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be characterized using spectroscopic methods like NMR and mass spectrometry. For example, Sindhe et al. (2016) confirmed the structures of synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide using 1H and 13C NMR (Sindhe et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on similar compounds have been discussed in various studies. For instance, a study discussed the presence and role of 2-phenethylamines in medicinal chemistry . Another study discussed the novel strategy to control pathogenic bacteria using natural inhibitors of quorum-sensing factors .
properties
IUPAC Name |
N-(2-phenylethyl)-1H-benzimidazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(17-11-10-12-6-2-1-3-7-12)15-18-13-8-4-5-9-14(13)19-15/h1-9H,10-11H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCLDGUHTYKPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-1H-benzimidazole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N'-[(5-methyl-2-furyl)methylene]-4-nitrobenzohydrazide](/img/structure/B5529018.png)
![5-{[4-(methoxyacetyl)-1,4-diazepan-1-yl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5529019.png)
![2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methylacetamide](/img/structure/B5529025.png)
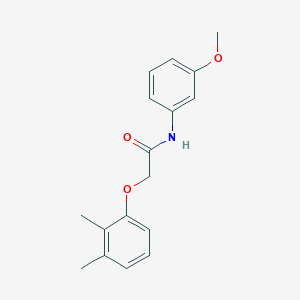
![methyl 6-(8-benzyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-pyrazinecarboxylate](/img/structure/B5529034.png)
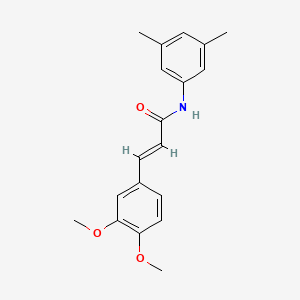
![1-(3,4-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5529051.png)
![4-({[(3-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5529053.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5529057.png)
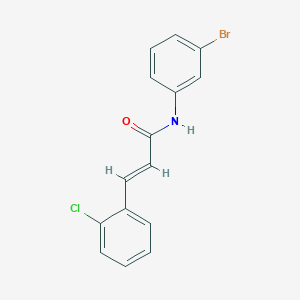
![N-[2-chloro-5-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5529072.png)
![4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid](/img/structure/B5529078.png)
